molecular formula C18H16F2N4O B2822815 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034389-88-1

2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2822815
CAS No.: 2034389-88-1
M. Wt: 342.35
InChI Key: KOKIEOJXADNSRP-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16F2N4O and its molecular weight is 342.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Corrosion Inhibitors

A study by Yıldırım and Cetin (2008) explored the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, examining their physical properties and effectiveness as corrosion inhibitors. The compounds were evaluated for their ability to prevent corrosion in steel in acidic and oil media, showcasing promising inhibition efficiencies in specific conditions Yıldırım & Cetin, 2008.

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions, detailing the effect of hydrogen bonding on the self-assembly process. The antioxidant activity of these compounds and complexes was evaluated, revealing significant potential Chkirate et al., 2019.

Oxidation Reactivity Channels

Research by Pailloux et al. (2007) described synthetic routes to various acetamide derivatives, including their chemical oxidation with different oxidants. The study provided insights into the oxidation reactivity of these compounds, contributing to the understanding of their chemical behavior Pailloux et al., 2007.

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling on bioactive benzothiazolinone acetamide analogs. These studies evaluated the compounds' potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity, suggesting avenues for their application in photovoltaic cells Mary et al., 2020.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-24-11-14(10-23-24)18-13(3-2-6-21-18)9-22-17(25)7-12-4-5-15(19)8-16(12)20/h2-6,8,10-11H,7,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKIEOJXADNSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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